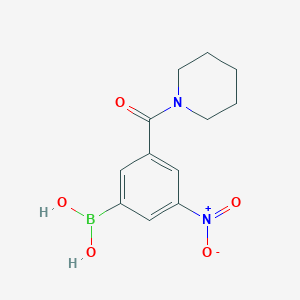

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid

描述

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C₁₂H₁₅BN₂O₅ and a molecular weight of 278.07 g/mol (CAS: 871332-78-4) . The compound features a phenyl ring substituted with a nitro group (-NO₂) at the 3-position and a piperidine-1-carbonyl moiety (-CO-piperidine) at the 5-position. The boronic acid (-B(OH)₂) group at the para position enables covalent interactions with biological targets, such as enzymes, through reversible bond formation with serine or tyrosine residues . This compound is synthesized for applications in medicinal chemistry and materials science, particularly in enzyme inhibition and polymer functionalization .

属性

IUPAC Name |

[3-nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O5/c16-12(14-4-2-1-3-5-14)9-6-10(13(17)18)8-11(7-9)15(19)20/h6-8,17-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDOEGHKIBCVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657441 | |

| Record name | [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-78-4 | |

| Record name | B-[3-Nitro-5-(1-piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Nitro-5-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis typically involves the following key stages:

- Preparation of the substituted phenyl precursor with nitro and piperidine-1-carbonyl groups.

- Introduction of the boronic acid functionality via boron coupling reactions, often through Suzuki-Miyaura cross-coupling or direct boronation techniques.

The synthesis emphasizes controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.

Synthesis of the Phenyl Precursor

Step 1: Nitration of the Phenyl Ring

- The starting material is often a phenyl derivative with appropriate substituents.

- Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature (0–5°C) to selectively introduce the nitro group at the 3-position.

Step 2: Functionalization with Piperidine-1-carbonyl

- The phenyl ring bearing the nitro group is then reacted with piperidine-1-carbonyl chloride (or an equivalent acyl chloride) in the presence of a base such as triethylamine.

- This acylation step attaches the piperidine-1-carbonyl group at the 5-position, typically under inert atmosphere at low temperature to prevent side reactions.

Introduction of the Boronic Acid Group

Method A: Suzuki-Miyaura Cross-Coupling

- The phenyl precursor with a suitable leaving group (e.g., halogen such as bromide or iodide) at the desired position is coupled with a boronic acid or boronate ester.

- Typical reaction conditions include:

| Parameter | Conditions |

|---|---|

| Catalyst | Palladium(0) complex, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Potassium carbonate or sodium hydroxide |

| Solvent | Toluene, ethanol, or dioxane/water mixture |

| Temperature | 80–110°C |

| Duration | 4–24 hours |

- The reaction is monitored via TLC or HPLC, and purification is achieved through column chromatography.

Method B: Direct Boration

- Alternatively, direct boration of the phenyl ring can be performed using boron reagents such as boronic acids or boronate esters under oxidative or catalytic conditions, although this method is less common for complex substituted rings.

Specific Research-Backed Protocols

Recent literature demonstrates the following approaches:

- Suzuki coupling of halogenated phenyl derivatives with boronic acids under Pd catalysis, achieving high yields (~80-90%).

- Use of boric acid in a multi-component reaction with the phenyl precursor in the presence of a base and palladium catalyst, facilitating boronic acid formation in a single step.

Data Table: Comparative Synthesis Methods

| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Halogenated phenyl derivative | Boronic acid | Pd(PPh₃)₄ | Toluene/Water | 80–110°C | 80–90% | Widely used, high efficiency |

| Direct Boration | Phenyl precursor + boric acid | Boric acid | Pd(OAc)₂ | Ethanol/Water | 65–80°C | 60–75% | Suitable for complex derivatives |

| Multi-component Reaction | Phenyl precursor + boronic acid + base | Pd catalyst | - | Ethanol | 65°C | 70–85% | One-pot synthesis |

Notes on Reaction Conditions and Optimization

- Temperature control is critical to prevent decomposition of sensitive groups.

- Choice of solvent influences solubility and reaction rate; aqueous-organic mixtures are common.

- Catalyst loading typically ranges from 0.5–5 mol%, with ligand choice affecting selectivity.

- Purification via chromatography or recrystallization ensures high purity, essential for subsequent applications.

Research Findings and Observations

- The use of palladium catalysts with phosphine ligands significantly enhances coupling efficiency.

- Electron-withdrawing groups like nitro can deactivate the ring toward electrophilic substitution but are compatible with cross-coupling under optimized conditions.

- The piperidine-1-carbonyl moiety remains stable under typical Suzuki conditions, enabling functionalization at the phenyl ring without degradation.

化学反应分析

Types of Reactions:

Oxidation: The nitro group in (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid can undergo reduction to form an amino group.

Reduction: The boronic acid group can be oxidized to form a boronate ester.

Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.

Major Products:

Reduction of the nitro group: Formation of (3-Amino-5-(piperidine-1-carbonyl)phenyl)boronic acid.

Suzuki–Miyaura coupling: Formation of various biaryl compounds depending on the electrophile used.

科学研究应用

The compound (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and material sciences.

Molecular Composition

The molecular formula of this compound is CHBNO, which includes:

- Carbon (C) : 12 atoms

- Hydrogen (H) : 15 atoms

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 5 atoms

- Boron (B) : 1 atom

This compound features a piperidine ring, a nitro group, and a boronic acid functional group, contributing to its reactivity and versatility in various applications.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals. Its boronic acid moiety allows for interactions with biological targets, particularly in the context of enzyme inhibition.

Case Study: Enzyme Inhibition

Research indicates that compounds with boronic acids can act as inhibitors for proteases and other enzymes. For instance, studies have demonstrated that similar boronic acids can effectively inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This mechanism can be explored further with this compound to develop targeted therapies for diseases such as cancer and diabetes.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions, makes it valuable for creating complex organic molecules.

Example: Suzuki Coupling Reactions

In synthetic organic chemistry, this compound can be utilized to couple with aryl halides to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals. The efficiency of this reaction can be influenced by various factors such as the choice of palladium catalyst and reaction conditions.

Material Science

The unique properties of boron compounds have led to their application in material science, particularly in the development of polymers and nanomaterials.

Application in Polymer Chemistry

Boronic acids can be used to create dynamic covalent bonds in polymer networks, leading to materials with self-healing properties. The incorporation of this compound into polymer matrices could enhance their mechanical properties and functionality.

作用机制

The primary mechanism of action of (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid group transfers to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The nitro and piperidine-1-carbonyl groups can influence the electronic properties of the molecule, affecting its reactivity and selectivity in various reactions .

相似化合物的比较

Substituent Effects: Nitro vs. Fluorine

Replacing the nitro group with fluorine significantly alters electronic and steric properties. For instance, (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 874219-43-9, MW: 251.06 g/mol) replaces the electron-withdrawing nitro group with fluorine, a smaller and less electron-withdrawing substituent . Fluorine, however, may improve metabolic stability and membrane permeability due to its electronegativity and compact size .

Ring Size Variations: Piperidine vs. Pyrrolidine

The piperidine ring (6-membered) in the target compound can be substituted with pyrrolidine (5-membered), as seen in 3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 871332-81-9, MW: 265.05 g/mol) . Key differences include:

Solubility and Stability Considerations

- Nitro Substituent : The nitro group increases water solubility via polar interactions but may reduce stability under reducing conditions .

- Piperidine vs. Pyrrolidine : Piperidine’s higher clogP (1.2) compared to pyrrolidine (0.8) reduces aqueous solubility but improves lipid bilayer penetration .

- Precipitation Issues : Bulky substituents like pyren-1-yl boronic acid precipitate in culture media (RPMI), complicating in vitro assays .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Substituents | clogP* | Solubility (µM) |

|---|---|---|---|---|---|

| (3-Nitro-5-(piperidine-1-carbonyl)phenyl)BA | C₁₂H₁₅BN₂O₅ | 278.07 | -NO₂, -CO-piperidine | 1.2 | ~50 (est.) |

| (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)BA | C₁₂H₁₅BFNO₃ | 251.06 | -F, -CO-piperidine | 1.0 | ~100 (est.) |

| 3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl BA | C₁₁H₁₃BN₂O₅ | 265.05 | -NO₂, -CO-pyrrolidine | 0.8 | ~200 (est.) |

| Phenanthren-9-yl boronic acid | C₁₄H₁₁BO₂ | 222.06 | Phenanthrene | 3.5 | <10 |

*clogP estimated via analogy to and .

生物活性

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and features a phenyl ring substituted with a nitro group at the 3-position and a piperidine-1-carbonyl group at the 5-position. The presence of these functional groups contributes to its reactivity and biological interactions.

The primary mechanism of action for this compound involves its ability to form reversible covalent bonds with diols and other nucleophiles, which is characteristic of boronic acids. This property allows it to inhibit various enzymes by binding to their active sites, thereby blocking substrate access. Such interactions are crucial in studying enzyme mechanisms and protein functions.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell growth by interfering with proteasome activity, which is essential for protein degradation in cancer cells .

Antibacterial Effects

Boronic acids are known for their antibacterial activity. The specific compound has been highlighted for its potential to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is achieved through reversible binding to serine residues in the active site of these enzymes, making it a promising candidate against resistant bacterial strains .

Antiviral Properties

Although less explored, some studies suggest potential antiviral activities associated with boronic acid derivatives. The structural features that allow for enzyme inhibition may also extend to viral enzymes, although specific data on this compound's antiviral efficacy remain limited .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the Boronic Acid Moiety : Starting from phenolic precursors, the boron atom is introduced through various methods like Suzuki-Miyaura coupling.

- Nitro Group Introduction : The nitro group can be introduced via electrophilic aromatic substitution or reduction of corresponding nitro precursors.

- Piperidine Carbonyl Formation : This step often involves coupling reactions where piperidine derivatives are linked to the phenolic framework.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid | C12H15BN2O5 | Pyrrolidine instead of piperidine |

| (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid | C12H15BN2O5F | Fluoro substituent alters electronic properties |

| (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid | C12H15BN2O5Cl | Chlorine substitution affects reactivity |

Case Studies

Several studies have documented the biological activities of boronic acids in clinical settings:

- Anticancer Studies : A study demonstrated that a related boronic acid derivative showed enhanced stability and reduced toxicity compared to traditional chemotherapeutics like bortezomib .

- Antibacterial Efficacy : Research indicated that certain boronic acids effectively inhibited resistant bacterial strains with low inhibitory constants, showcasing their potential as new antibacterial agents .

常见问题

Q. What synthetic strategies are effective for introducing the boronic acid group into (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid?

The boronic acid moiety is typically introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. Key steps include:

- Using Pd catalysts (e.g., Pd(dppf)Cl₂) to mediate aryl halide coupling with boronic esters .

- Optimizing reaction conditions (solvent: toluene/EtOH/H₂O; temperature: 90–105°C) to enhance regioselectivity and yield .

- Purification via chromatography or crystallization to isolate the product from unreacted nitriles or boronic acid precursors .

Q. Which analytical methods are suitable for quantifying trace impurities in boronic acid derivatives?

LC-MS/MS is recommended for sensitive detection of boronic acid impurities (e.g., carboxy or methyl phenyl boronic acids) at sub-ppm levels. Method validation should include:

- Limits of detection (LOD) and quantification (LOQ) determined via serial dilution .

- Specificity testing against structurally similar compounds .

- Compliance with ICH guidelines for accuracy, repeatability, and linearity .

Q. How does the piperidine-1-carbonyl substituent affect solubility and bioavailability?

The piperidine group enhances solubility in polar solvents due to its hydrogen-bonding capacity, while the nitro group increases lipophilicity (clogP). To assess bioavailability:

- Perform partition coefficient (logP) measurements in octanol/water systems .

- Evaluate metabolic stability using liver microsome assays .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the boronic acid moiety?

The nitro group is electron-withdrawing, which:

- Lowers the pKa of the boronic acid, favoring tetrahedral boronate formation at physiological pH .

- Accelerates oxidative addition in Pd-catalyzed reactions by polarizing the aryl ring .

- Stabilizes intermediates in cross-coupling via resonance effects . Experimental validation: Compare reaction rates with/without nitro substitution using kinetic NMR studies .

Q. What methodological considerations are critical for assessing oxidative stability?

To evaluate stability under oxidative conditions (e.g., ROS-rich environments):

- Monitor H₂O₂-triggered conversion of boronic acid to phenol via ¹H NMR (e.g., peak shifts at 5.10–5.20 ppm) .

- Use alizarin red S (ARS) affinity assays to rank diol-binding affinities, which correlate with hydrolysis resistance .

- Compare oxidation rates of free boronic acid vs. esters to decouple hydrolysis from intrinsic reactivity .

Q. How do structural modifications impact biological activity in tubulin polymerization inhibition?

The piperidine carbonyl group may enhance binding to tubulin’s hydrophobic pockets. To assess:

- Measure IC₅₀ values for tubulin polymerization inhibition using turbidimetry (e.g., 21–22 μM for related boronic acids) .

- Perform COMPARE analysis to differentiate activity profiles from combretastatin analogs (correlation coefficient <0.6) .

- Conduct apoptosis assays (FACScan) to quantify cell death kinetics in cancer cell lines .

Q. How can contradictory data on hydrolysis vs. oxidation rates be resolved?

Contradictions arise from equilibrium between boronic esters and free acids. To address:

- Conduct ARS affinity assays to determine diol-binding strength independently of oxidation .

- Use monophasic transesterification with methyl boronic acid to isolate hydrolysis effects .

- Compare oxidation rates under controlled pH and temperature to identify dominant pathways .

Methodological Tables

Q. Table 1: Oxidation Rates of Boronic Acid Derivatives

| Compound | 50% Conversion Time (min) | Relative Diol Affinity |

|---|---|---|

| Pinacol ester (9a) | 10 | 12.1 |

| Neopentyl ester (9b) | 27 | 0.30 |

| Free boronic acid | 22 | N/A |

| Data adapted from oxidation studies in . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。